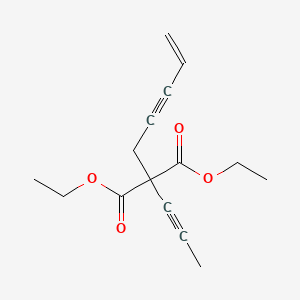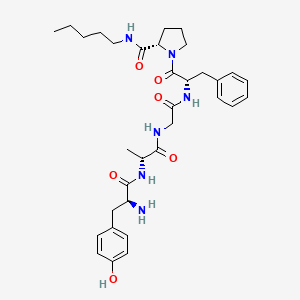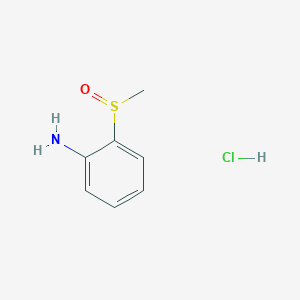![molecular formula C12H20O2 B14482248 Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]- CAS No. 68213-87-6](/img/structure/B14482248.png)
Acetaldehyde, [(3,7-dimethyl-2,6-octadienyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde is an organic compound characterized by its unique structure, which includes a dimethylocta-dienyl group attached to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with acetaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde may involve large-scale batch or continuous processes. The choice of catalyst, reaction conditions, and purification methods are optimized to ensure high efficiency and cost-effectiveness. Common industrial methods include the use of fixed-bed reactors and distillation techniques for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, modulation of signaling pathways, and interactions with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-dimethylocta-2,6-dienal: Similar structure but lacks the acetaldehyde moiety.
2-(3,7-dimethylocta-2,6-dienyl)phenol: Contains a phenol group instead of an acetaldehyde group.
Uniqueness
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
68213-87-6 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-(3,7-dimethylocta-2,6-dienoxy)acetaldehyde |
InChI |
InChI=1S/C12H20O2/c1-11(2)5-4-6-12(3)7-9-14-10-8-13/h5,7-8H,4,6,9-10H2,1-3H3 |
Clé InChI |
LAUVMIDRJMQUQL-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOCC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


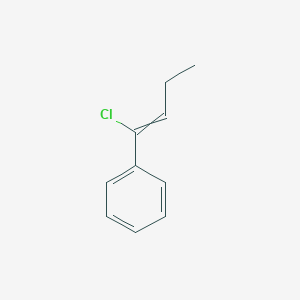



![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
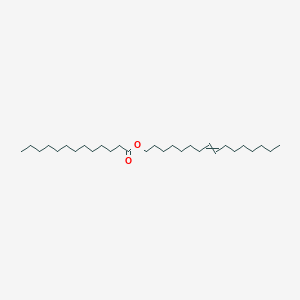
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
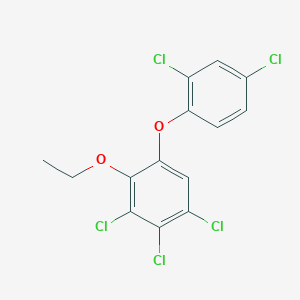
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
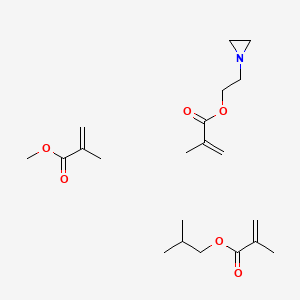
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
